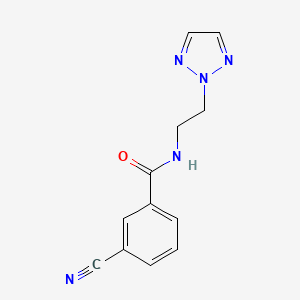
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-cyanobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-cyanobenzamide is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The presence of the triazole ring in its structure imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-cyanobenzamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the “click” reaction. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, providing high yields of the desired triazole product. The reaction can be carried out in various solvents, including water, which makes it environmentally friendly.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. The use of automated systems can further enhance the scalability and reproducibility of the process.
化学反応の分析
Types of Reactions: N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-cyanobenzamide undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Triazole N-oxides.
Reduction: Primary amines.
Substitution: Substituted triazoles with various functional groups.
科学的研究の応用
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-cyanobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine: It has shown promise in the development of new drugs, particularly as an antimicrobial and anticancer agent.
Industry: The compound is used in the production of materials with specific properties, such as corrosion inhibitors and photostabilizers.
作用機序
The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-cyanobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. The nitrile group can also participate in coordination with metal ions, further modulating the compound’s biological activity.
類似化合物との比較
1,2,3-Triazole: The parent compound with a similar triazole ring structure.
N-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-cyanobenzamide: A regioisomer with the triazole ring attached at a different nitrogen atom.
2-(2H-1,2,3-Triazol-2-yl)benzoic acid: A compound with a carboxylic acid group instead of a nitrile group.
Uniqueness: N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-cyanobenzamide is unique due to the presence of both the triazole ring and the nitrile group, which confer distinct chemical reactivity and biological activity
特性
IUPAC Name |
3-cyano-N-[2-(triazol-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c13-9-10-2-1-3-11(8-10)12(18)14-6-7-17-15-4-5-16-17/h1-5,8H,6-7H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOALAWQNYMDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCN2N=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylbutanamide](/img/structure/B2636408.png)
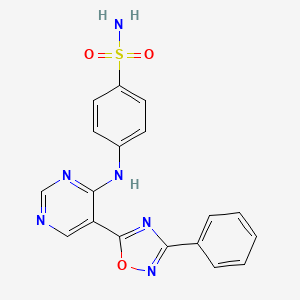
![N-methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B2636416.png)
![2,4-dimethyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2636417.png)
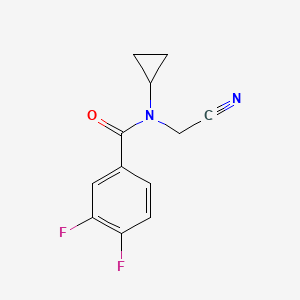
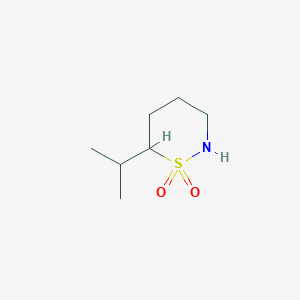
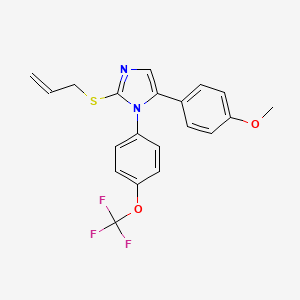
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenoxy)benzamide](/img/structure/B2636421.png)
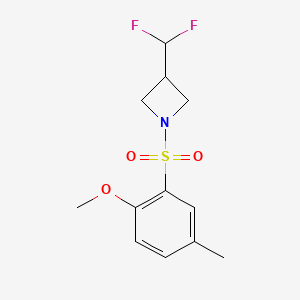
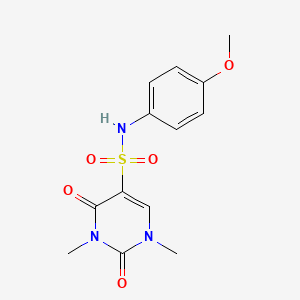

![N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methylbenzamide](/img/structure/B2636427.png)
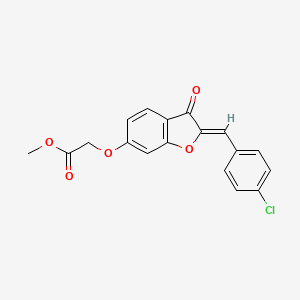
![7-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2636430.png)
